tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl ®-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structure imparts distinct chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate with appropriate reagents to introduce the hydroxy group at the 6-position . The reaction conditions often include the use of protecting groups, such as tert-butyl, to ensure selective functionalization of the desired positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, potentially altering its spirocyclic structure.
Substitution: Functional groups on the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can lead to the formation of a more saturated spirocyclic compound .
Scientific Research Applications
tert-Butyl ®-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl ®-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The hydroxy group and spirocyclic structure allow it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound features a sulfur atom in place of the nitrogen atom, which can alter its chemical properties and reactivity.
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate:
Uniqueness
tert-Butyl ®-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of the hydroxy group at the 6-position. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl (6R)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCKEAWCYQRAV-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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